molecular formula C8H4F3NOS B13852008 4-Isothiocyanato-2-(trifluoromethyl)phenol

4-Isothiocyanato-2-(trifluoromethyl)phenol

Cat. No.: B13852008
M. Wt: 219.19 g/mol
InChI Key: ANYRRJXKHKUNCU-UHFFFAOYSA-N
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Description

4-Isothiocyanato-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)phenol typically involves the reaction of 4-trifluoromethylphenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of thiophosgene and aniline derivatives in the presence of a base to form the isothiocyanate group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isothiocyanato-2-(trifluoromethyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)phenol involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the isothiocyanate and trifluoromethyl groups on a phenol ring

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

4-isothiocyanato-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13/h1-3,13H

InChI Key

ANYRRJXKHKUNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)O

Origin of Product

United States

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